N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a complex organic compound with a molecular formula of C19H27N3O4S This compound is characterized by the presence of a thiazolidine ring, an acetamide group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the acetamide group and the dimethoxyphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key parameters such as reaction time, temperature, and pressure are carefully monitored and controlled.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and physical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new compounds with varied functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and acetamide compounds with different substituents. Examples include:
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylacetamide
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-5-20-19-22(6-2)18(24)16(27-19)12-17(23)21-10-9-13-7-8-14(25-3)15(11-13)26-4/h7-8,11,16H,5-6,9-10,12H2,1-4H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQGWJGIBVURJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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